molecular formula C10H9F2NO B4698495 N-cyclopropyl-3,4-difluorobenzamide

N-cyclopropyl-3,4-difluorobenzamide

Cat. No.: B4698495
M. Wt: 197.18 g/mol
InChI Key: ROSMKQZUFLSCGM-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,4-difluorobenzamide, also known as CI-1040 or PD184352 (IUPAC: 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide), is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) with an IC50 of 17 nM . Developed as an oral therapeutic agent, it entered phase 2 clinical trials for cancer treatment but was discontinued due to insufficient antitumor efficacy and low bioavailability . Pharmacokinetic studies revealed extensive oxidative metabolism, producing 14 metabolites, including the acid derivative PD-0184264 (zapnometinib), which exhibited 30-fold higher plasma concentrations than CI-1040 . This metabolite later became a focus for further development due to its improved pharmacokinetic profile .

Structurally, CI-1040 features a benzamide core substituted with cyclopropylmethoxy, chloro, iodo, and difluoro groups, which contribute to its MEK-binding affinity and selectivity . Its molecular weight is 478.7 g/mol (CAS: 212631-79-3), and it induces cell-cycle arrest in the G1 phase and apoptosis in tumor models .

Properties

IUPAC Name

N-cyclopropyl-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSMKQZUFLSCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Analogs of N-cyclopropyl-3,4-difluorobenzamide

Compound Target/Use IC50/Activity Bioavailability/Status Key Structural Differences References
CI-1040 MEK inhibitor 17 nM Low; phase 2 terminated Cyclopropylmethoxy, Cl, I, F substituents
Zapnometinib (PD-0184264) MEK inhibitor Not reported High; advanced development Acid metabolite of CI-1040
3,4-Difluoro-N-(2-hydroxypropyl)benzamide Biochemical reagent Not reported Research use only Hydroxypropyl instead of cyclopropylmethoxy
U0126 MEK/ERK inhibitor 72 nM (MEK) Research tool Dianilino compound, no benzamide core
PD98059 MEK inhibitor 2–10 µM Research tool Flavone derivative
Flutolanil Pesticide (succinate dehydrogenase inhibitor) Fungicidal activity Agricultural use Trifluoromethyl, isopropoxy groups

Metabolites and Derivatives

  • Zapnometinib (PD-0184264): The primary acid metabolite of CI-1040, generated via oxidative metabolism. It demonstrated superior bioavailability in clinical studies, leading to its prioritization over CI-1040 .
  • 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: A structural analog with a hydroxypropyl group replacing the cyclopropylmethoxy moiety.

Functional Analogs in MEK Inhibition

  • U0126: A non-benzamide MEK inhibitor (IC50 = 72 nM) with a dianilino structure. It is widely used in research but lacks clinical development due to off-target effects .
  • PD98059 : A flavone-based MEK inhibitor with weaker potency (IC50 = 2–10 µM). Its mechanism involves binding to the inactive conformation of MEK, contrasting with CI-1040’s ATP-competitive inhibition .

Substituent Effects on Activity and Conformation

Evidence from ruthenium-catalyzed synthesis studies highlights the role of cyclopropyl groups in modulating molecular conformation. For example:

  • 6aa/6ae vs. 7aa: Cyclopropyl-substituted isocoumarins exhibit distinct dihedral angles (C1–C2–C3–center = −99.5°/−96.8° vs.
  • N-substituents : In benzamide derivatives, replacing the cyclopropyl group with bulkier substituents (e.g., naphthyl or electron-withdrawing groups) reduces reaction yields and regioselectivity in catalytic syntheses .

Pharmacokinetic and Clinical Comparisons

  • CI-1040 vs. Zapnometinib’s improved bioavailability underscores the importance of metabolic stability in drug design .
  • CI-1040 vs. Pesticide Analogs : While flutolanil and diflubenzuron share the benzamide scaffold, their substitutions (e.g., trifluoromethyl, chlorophenyl) confer pesticidal rather than therapeutic activity .

Research Findings and Implications

  • Metabolism-Driven Design: CI-1040’s development highlights the necessity of optimizing metabolic pathways to enhance drug efficacy. Its metabolite, zapnometinib, represents a successful case of metabolite repurposing .
  • Structural Insights : Conformational studies of cyclopropyl-substituted analogs provide a framework for rational drug design, particularly in balancing steric effects and electronic conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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